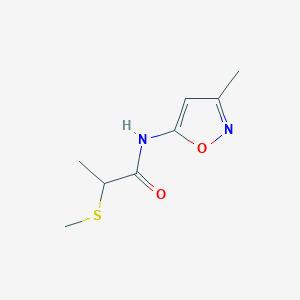![molecular formula C14H13N3S B7530292 N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7530292.png)
N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine, also known as MTQA, is an organic compound that belongs to the quinoxaline family. It is a heterocyclic compound that contains a quinoxaline ring and a thienylmethyl group. MTQA has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine is not fully understood. However, several studies have suggested that N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine exerts its biological effects by interacting with various cellular targets. For example, N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine can induce oxidative stress and DNA damage in cancer cells. N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has also been shown to inhibit the migration and invasion of cancer cells by modulating the expression of various genes involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine is also relatively inexpensive compared to other anticancer agents. However, N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine. One area of interest is the development of N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine in cancer cells. This could lead to the development of new anticancer agents that target specific cellular pathways. Additionally, further studies are needed to evaluate the safety and efficacy of N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine in vivo, particularly in animal models.
Méthodes De Synthèse
The synthesis of N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has been reported in several research articles. The most common method involves the reaction of 5-methylthiophen-2-ylmethanamine with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chlorine atoms with the amine group, resulting in the formation of N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine as a yellow crystalline solid.
Applications De Recherche Scientifique
N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has been studied for its potential applications in various scientific fields. In medicinal chemistry, N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has been evaluated for its anticancer properties. Several studies have shown that N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In biochemistry, N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has been investigated for its ability to modulate the activity of enzymes. One study reported that N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. This finding suggests that N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine may have potential applications in the treatment of Alzheimer's disease, a neurodegenerative disorder that is characterized by a decrease in acetylcholine levels.
Propriétés
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-6-7-11(18-10)8-16-14-9-15-12-4-2-3-5-13(12)17-14/h2-7,9H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTCQIPRQFMYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,4-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530234.png)
![[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7530242.png)
![2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)
![[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7530257.png)



![5-bromo-2-methyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7530290.png)
![4-(2-Methyl-5-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530297.png)
![2-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]acetamide](/img/structure/B7530301.png)
![Methyl 2-[4-[(3-bromothiophene-2-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7530309.png)
![N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide](/img/structure/B7530312.png)